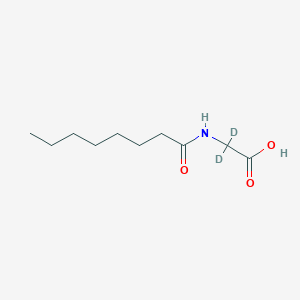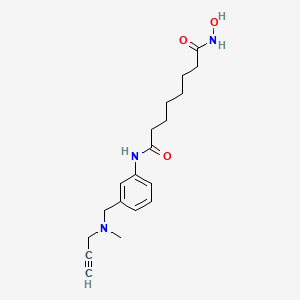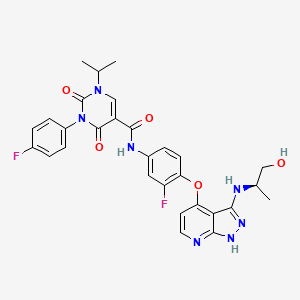
TAM&Met-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAM&Met-IN-1 is a potent inhibitor of TAM and c-Met kinases, specifically targeting AXL, MER, and TYRO3 with IC50 values of 6.1 nM, 13.2 nM, and 21.6 nM, respectively . This compound is primarily used in anticancer studies due to its ability to inhibit these kinases, which play crucial roles in cancer cell survival, proliferation, and metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TAM&Met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Coupling reactions: Use of coupling agents to attach different moieties to the core structure.
Industrial Production Methods
Industrial production methods for TAM&Met-IN-1 are not publicly available. Generally, large-scale synthesis of such compounds involves optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
TAM&Met-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
TAM&Met-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and migration.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Mécanisme D'action
TAM&Met-IN-1 exerts its effects by inhibiting the activity of TAM and c-Met kinases. These kinases are involved in key signaling pathways that regulate cell survival, proliferation, and migration. By blocking their activity, TAM&Met-IN-1 disrupts these pathways, leading to reduced cancer cell growth and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
PF-07265807: Another dual inhibitor of AXL and MER, exhibiting anti-tumor effects and enhancing dendritic cell function.
Amivantamab: A bispecific antibody targeting EGFR and c-Met, used in the treatment of non-small cell lung cancer.
Uniqueness
TAM&Met-IN-1 is unique due to its high potency and selectivity for AXL, MER, and TYRO3 kinases. This specificity makes it a valuable tool in cancer research, allowing for targeted inhibition of these kinases with minimal off-target effects .
Propriétés
Formule moléculaire |
C29H27F2N7O5 |
|---|---|
Poids moléculaire |
591.6 g/mol |
Nom IUPAC |
N-[3-fluoro-4-[[3-[[(2R)-1-hydroxypropan-2-yl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]phenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C29H27F2N7O5/c1-15(2)37-13-20(28(41)38(29(37)42)19-7-4-17(30)5-8-19)27(40)34-18-6-9-22(21(31)12-18)43-23-10-11-32-25-24(23)26(36-35-25)33-16(3)14-39/h4-13,15-16,39H,14H2,1-3H3,(H,34,40)(H2,32,33,35,36)/t16-/m1/s1 |
Clé InChI |
ILVXQVHFMCJXTE-MRXNPFEDSA-N |
SMILES isomérique |
C[C@H](CO)NC1=NNC2=NC=CC(=C21)OC3=C(C=C(C=C3)NC(=O)C4=CN(C(=O)N(C4=O)C5=CC=C(C=C5)F)C(C)C)F |
SMILES canonique |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)NN=C5NC(C)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





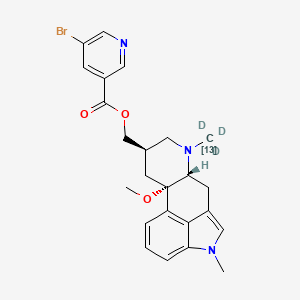
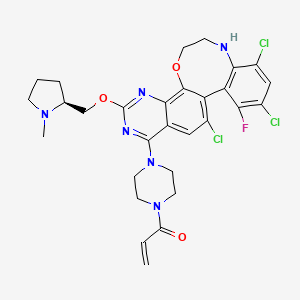
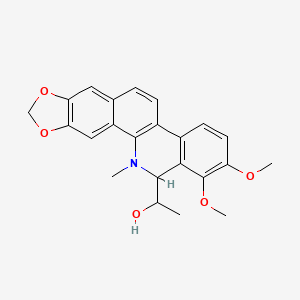
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)


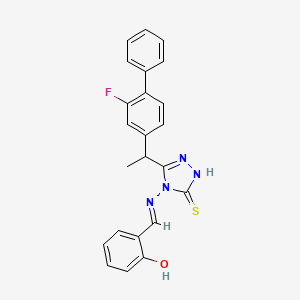
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)

